C12H12FN5OS
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12FN5OS |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
[5-fluoro-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H12FN5OS/c13-9-1-2-11(18-8-14-15-16-18)10(7-9)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
InChI Key |
ONAQTCXVKKNPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Contextualization of the Compound Within Contemporary Chemical Biology Research
Afatinib's primary role in chemical biology research stems from its function as a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases. nih.govcancercareontario.ca This family includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. nih.govnih.gov In the intricate network of cellular communication, these receptors are pivotal in regulating cell growth, proliferation, and differentiation. Their aberrant activity is a known driver in various forms of cancer. nih.gov
The unique mechanism of Afatinib involves the formation of a covalent bond with specific cysteine residues within the catalytic domain of these kinases (specifically Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4). nih.govoncotarget.com This irreversible binding, achieved through a Michael addition reaction facilitated by its acrylamide (B121943) group, effectively blocks the kinase's ability to bind ATP and autophosphorylate, thereby shutting down downstream signaling pathways that promote cell growth and suppress apoptosis. nih.govoncotarget.comgenesandcancer.com
As a second-generation tyrosine kinase inhibitor (TKI), Afatinib is distinguished from first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) by its broader target profile and irreversible mode of action. nih.govwikipedia.org This has made it an invaluable chemical probe for researchers studying the complexities of kinase signaling and the mechanisms of drug resistance. frontiersin.orgnih.gov For instance, its ability to inhibit not just wild-type EGFR but also certain mutated forms has been crucial for investigating cancers that have developed resistance to earlier TKIs. wikipedia.org
Furthermore, the covalent nature of Afatinib has been leveraged in the development of sophisticated chemical probes for activity-based protein profiling (ABPP). frontiersin.orgnih.gov By modifying the Afatinib structure with reporter tags, researchers can identify and quantify its engagement with target proteins within the complex cellular proteome, and even uncover potential off-target interactions, providing a deeper understanding of its biological effects. oncotarget.comgenesandcancer.com Recent studies have also explored the creation of theranostic fluorescent probes based on the Afatinib scaffold, designed to both identify cancer cells with high EGFR/HER2 expression and monitor intracellular pH changes during treatment. x-mol.net
Academic Significance and Research Trajectory
Established Synthetic Pathways and Reported Yields
Initial synthetic routes to Abrocitinib involved a multi-step process beginning with a commercially available ketoester. chemicalbook.com One of the early pathways reported by Vazquez et al. starts with cyclobutyl carbamate (B1207046). The ketone group is condensed with methylamine (B109427) and subsequently reduced using sodium borohydride. mdpi.com The resulting amine is then coupled with a pyrrolopyrimidine intermediate, followed by acid-catalyzed hydrolysis of the carbamate protecting group. mdpi.com The final steps involve a base-catalyzed sulfonylation and deprotection to yield Abrocitinib. mdpi.com
A more advanced commercial route utilizes a nitrene-type rearrangement, specifically the Lossen rearrangement, at a late stage to form the crucial cis-diaminocyclobutane intermediate. nih.govacs.org This pathway begins with a biocatalytic reductive amination of a ketoester to produce a cis-amino ester with a high diastereomeric ratio (>99:1) and a yield of 74%. chemicalbook.comnih.gov Subsequent steps include coupling with a pyrrolopyrimidine, conversion to a hydroxamic acid (94% yield), and then the Lossen rearrangement induced by 1,1'-carbonyldiimidazole (B1668759) (CDI) to give the key diamine intermediate in 81% yield. chemicalbook.com The final sulfonylation step affords Abrocitinib with an 84% isolated yield. chemicalbook.com
Table 1: Comparison of Key Steps in Abrocitinib Synthesis
| Step | Early Synthetic Route | Commercial Route | Yield |
|---|---|---|---|
| Amine Formation | Chemical Reductive Amination | Biocatalytic Reductive Amination | ~80:20 cis:trans ratio |
| Intermediate Formation | Multi-step with protecting groups | Late-stage Lossen Rearrangement | 81% (for diamine intermediate) |
| Final Sulfonylation | Sulfonylation of primary amine | Sulfonylation of diamine | 84% |
| Overall | Lower efficiency due to purification | Higher efficiency and stereocontrol | N/A |
Challenges in Synthesis Efficiency and Yield Optimization
The primary challenge in the synthesis of Abrocitinib has been the stereoselective formation of the cis-1,3-disubstituted cyclobutane (B1203170) ring. Initial chemical methods for reductive amination lacked high diastereoselectivity, leading to the formation of a significant portion of the undesired trans isomer. researchgate.netacs.org The separation of these diastereomers required multiple recrystallizations, which is an inefficient and costly process on an industrial scale. acs.org
Furthermore, early synthetic strategies that introduced the chiral amine often did so in a roundabout manner. mdpi.com Some routes also employed reagents with poor atom economy, such as in Mitsunobu reactions, where by-products are difficult to remove, complicating the purification process. mdpi.com Optimizing yield required moving away from these less efficient reactions and developing more direct and selective methods.
Novel Synthetic Route Development for this compound
The development of novel synthetic routes has focused on overcoming the challenges of stereoselectivity and process efficiency. A significant breakthrough was the implementation of biocatalysis, particularly the use of reductive aminase (RedAm) enzymes. nih.govacs.org
Exploration of Diverse Reaction Conditions and Reagents
Research into novel routes has extensively explored biocatalysis. Over 80 imine reductases (IREDs) were screened to find a suitable candidate for the reductive amination step. nih.gov The wild-type RedAm from Streptomyces purpureus (SpRedAm) was identified as promising but initially showed low tolerance to high substrate concentrations. researchgate.netnih.gov
Through protein engineering, an evolved RedAm was developed that demonstrated a more than 200-fold improvement in performance over the wild-type enzyme. researchgate.netacs.org This engineered enzyme, SpRedAm-R3-V6, can operate at high substrate loadings (100 g/L) and low enzyme loadings (1.5 wt%), making the process commercially viable. acs.orgresearchgate.net The enzymatic reaction conditions were optimized for temperature and pH to maximize conversion while controlling the hydrolysis of the ester group. researchgate.net The final sulfonylation step also saw innovation with the development of a novel, water-tolerant triazole sulfonylating reagent, which simplifies the reaction setup. acs.org
Table 2: Engineered Enzyme Performance in Abrocitinib Synthesis
| Enzyme | Substrate Loading | Enzyme Loading | Conversion | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| Wild-type SpRedAm | 100 g/L | 1.5 g/L | 0.75% (24h) | >99:1 |
| Engineered SpRedAm-R3-V6 | 100 g/L | 1.5 wt% | >92% | >99:1 |
Stereoselective and Regioselective Synthesis Strategies
The core of novel synthetic strategies for Abrocitinib is the highly stereoselective biocatalytic reductive amination. nih.gov This method directly produces the desired cis-N-methylaminocyclobutane intermediate with excellent diastereoselectivity (>99:1). chemicalbook.comresearchgate.net This enzymatic approach avoids the formation of the trans isomer, thereby eliminating the need for extensive purification steps. acs.org
The use of an imine reductase was specifically chosen over a transaminase because it can directly generate the required secondary amine (N-methylamine). mdpi.com A transaminase-based route would have produced a primary amine, necessitating an additional, potentially problematic, alkylation step. mdpi.com Furthermore, the late-stage Lossen rearrangement in the commercial route is a key regioselective transformation that efficiently installs the second amine group on the cyclobutane ring. nih.govacs.org
Green Chemistry Principles in this compound Synthesis
The evolution of the synthetic route for Abrocitinib demonstrates a clear trend towards greener and more sustainable manufacturing processes. acs.orgresearchgate.net Biocatalysis is a cornerstone of this approach, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the need for harsh or toxic reagents. nih.gov
Atom Economy Maximization
A key principle of green chemistry is maximizing atom economy, which seeks to incorporate the maximum amount of starting materials into the final product. nih.gov The development of the Abrocitinib synthesis provides a strong example of this principle in action.
Reduction of Hazardous Solvents and Auxiliaries
A primary goal in the green synthesis of Rufinamide is the replacement or reduction of hazardous organic solvents like toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO), which were common in early synthetic protocols. tandfonline.comnih.gov Research has demonstrated several successful approaches to achieve this, including the use of water, solvent-free conditions, and continuous-flow processes that minimize solvent volume.
One of the most significant advancements is the development of mechanochemical synthesis . This solid-state method, often performed in a ball mill, eliminates the need for bulk solvents entirely. tandfonline.comacs.org A one-pot, sequential mechanochemical process has been developed that involves the azidation of 2-(bromomethyl)-1,3-difluorobenzene, a subsequent cycloaddition, and a final amidation step, all performed without solvents. acs.orgresearchgate.net This method not only avoids hazardous waste but also offers advantages like shorter reaction times and reduced energy consumption due to the absence of external heating. acs.orgresearchgate.net
Another key strategy is the use of water as a reaction solvent . Water is an environmentally benign and safe solvent, and its use has been successfully implemented in the synthesis of Rufinamide. One patented process describes a one-pot synthesis where the reaction of 2,6-difluorobenzylhalide with an azide, followed by cycloaddition with methyl propiolate, is carried out in water. rsc.org This approach is advantageous over methods using environmentally-unfriendly organic solvents. rsc.org
Table 1: Comparison of Solvent Strategies in Rufinamide Synthesis This table is generated based on data from multiple research papers to illustrate the advantages of greener solvent strategies.
| Synthetic Strategy | Typical Solvents | Key Advantages | Reference(s) |
|---|---|---|---|
| Traditional Synthesis | Toluene, DMSO | Effective for dissolving reagents | tandfonline.com, nih.gov |
| Aqueous Synthesis | Water | Environmentally friendly, safe, economical | rsc.org |
| Mechanochemical | Solvent-free | Eliminates solvent waste, shorter reaction times, no external heating | acs.org, tandfonline.com, researchgate.net |
| Continuous-Flow | Minimal organic solvents | Reduced solvent volume, process intensification, safer handling of intermediates | acs.org, researchgate.net |
Development of Catalytic Synthesis Methods
The core of Rufinamide's structure is a 1,2,3-triazole ring, typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." nih.govacs.org The development of more efficient, recyclable, and environmentally benign catalysts has been a major focus of research.
Scientists have developed nanotechnology-based copper oxide catalysts that are highly efficient and low-cost. researchgate.net These catalysts, composed of very small (3-5 nm) copper oxide nanoparticles, are so reactive that the synthesis can be performed at room temperature in aqueous conditions. researchgate.net A key advantage is that the catalyst is coated with a biopolymer, making it biocompatible and easily separable from the reaction mixture by simple filtration, allowing for its reuse. researchgate.net This method also exhibits high selectivity for the desired 1,4-regioisomer of Rufinamide, avoiding the formation of unwanted byproducts. researchgate.net
Other innovative catalytic systems include the use of recyclable copper beads and copper tubing itself as a catalyst in continuous-flow systems. researchgate.netresearchgate.net The use of copper tubing in a flow reactor for the cycloaddition step is a prime example of process intensification, where the reactor material also serves as the catalyst, simplifying the process and eliminating the need for a separate catalyst addition and removal step. researchgate.net
Furthermore, research into ligand-assisted CuAAC reactions has led to improved catalyst solubility and efficiency, which is particularly important for automated and flow-chemistry-driven synthesis. acs.org Ligands such as THETA, a tristriazole, can chelate with copper, preventing catalyst precipitation and ensuring a homogeneous catalytic system throughout the reaction, leading to higher yields and purity. acs.org There are also efforts to develop catalyst-free methods, for example, by using highly reactive dipolarophiles in continuous-flow systems under high temperatures, which avoids the use of metal catalysts altogether. researchgate.net
Table 2: Overview of Catalytic Methods in Rufinamide Synthesis This table synthesizes findings on various catalytic approaches for forming the triazole ring in Rufinamide.
| Catalyst Type | Key Features | Reaction Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Nano-cuprous oxide (Cu2O) | High catalytic efficiency, recyclable | Room temperature, aqueous solution | Short reaction time, high purity (>99%), eco-friendly | researchgate.net |
| Copper Powder | Inexpensive, used in mechanosynthesis | Solvent-free, ball milling | Pot economy, good overall yield, avoids hazardous solvents | acs.org, researchgate.net |
| Copper Tubing Reactor | Catalyst integrated into reactor | Continuous flow, elevated temperature | No separate catalyst needed, high yield (92% overall), short residence time (~11 min) | researchgate.net |
| Cu(I) with THETA ligand | Homogeneous catalytic system | Automated or manual synthesis | Improved yield, prevents catalyst precipitation, suitable for automation | acs.org |
| Catalyst-Free | Thermal cycloaddition | Continuous flow, high temperature (140 °C) | Avoids metal catalyst contamination | researchgate.net |
Enzymatic Approaches in Synthesis
While a fully enzymatic synthesis of Rufinamide is not yet established in published literature, biocatalysis offers promising green alternatives for key steps in its production, particularly for the formation of the triazole ring and the final amidation step. tandfonline.commdpi.com
The formation of the 1,2,3-triazole core via azide-alkyne cycloaddition can be facilitated by enzymes. For example, laccases , which are copper-containing oxidoreductase enzymes, have been shown to catalyze the synthesis of 1,2,3-triazole derivatives. tandfonline.com This biocatalytic approach leverages the copper ions within the enzyme's active site to facilitate the cycloaddition, representing a green alternative to traditional chemical copper catalysts. tandfonline.com Other enzymes are also being explored for the regioselective synthesis of substituted 1,2,3-triazoles in aqueous media, highlighting the potential for developing a biocatalytic route to Rufinamide's core structure. nih.gov
The final step in many Rufinamide syntheses is the conversion of a methyl ester precursor to the final primary amide. acs.org This transformation is an ideal candidate for enzymatic catalysis. Lipases , such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are well-known for their ability to catalyze amidation reactions with high selectivity under mild conditions. nih.govmdpi.com The use of lipase for direct amidation of carboxylic acids or their esters with ammonia (B1221849) or an ammonia source is a well-documented green process. nih.govresearchgate.net This enzymatic amidation avoids harsh chemical reagents and can often be performed in greener solvents or even solvent-free systems, leading to a cleaner product profile and easier purification. nih.gov
One study has also reported a hybrid approach for peptide synthesis that merges chemical and enzymatic protocols under mechanochemical conditions , using the enzyme papain alongside chemical coupling reagents. researchgate.net This suggests a future direction where a lipase could potentially be used in a solid-state, solvent-free amidation step to produce Rufinamide, further enhancing the green credentials of the synthesis.
Table 3: Potential Enzymatic Steps in the Synthesis of Rufinamide This table outlines potential applications of enzymes for key transformations in Rufinamide synthesis based on analogous reactions.
| Synthetic Step | Enzyme Class | Potential Reaction | Advantages | Reference(s) |
|---|---|---|---|---|
| Triazole Ring Formation | Laccases (Oxidoreductases) | Enzyme-catalyzed azide-alkyne cycloaddition (ECCAAC) | Uses enzyme's copper core, aqueous medium, mild conditions | tandfonline.com |
| Amidation of Ester | Lipases (e.g., CALB) | Conversion of methyl-ester precursor to primary amide | High selectivity, mild conditions, reduced byproducts, green solvents | mdpi.com, nih.gov, nih.gov |
| Hybrid Synthesis | Proteases / Lipases | Mechanochemical-enzymatic amidation | Solvent-free, process intensification, reduced waste | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of C12h12fn5os
Spectroscopic Techniques for Structural Confirmation and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-((4,6-diaminopyrimidin-2-yl)sulfanyl)-N-(4-fluorophenyl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the 4-fluorophenyl ring are expected to appear as a complex multiplet due to fluorine-proton and proton-proton coupling. The methylene protons of the acetamide (B32628) linker would likely present as a singlet, while the amine and amide protons would appear as broad singlets, the positions of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the fluorine substituent and the amide group. The methylene carbon and the carbons of the diaminopyrimidine ring will have characteristic chemical shifts in the aliphatic and heteroaromatic regions, respectively.
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
| Predicted ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 10.1 - 10.3 | Amide N-H |
| 7.5 - 7.7 | Aromatic C-H (ortho to -NH) |
| 7.0 - 7.2 | Aromatic C-H (ortho to -F) |
| 6.5 - 6.7 | Amine N-H₂ |
| 5.5 - 5.6 | Pyrimidine (B1678525) C-H |
| 3.9 - 4.1 | Methylene S-CH₂ |
| Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 168 - 170 | Carbonyl C=O |
| 162 - 164 | Pyrimidine C-N |
| 158 - 160 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| 134 - 136 | Aromatic C-NH |
| 121 - 123 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to -NH) |
| 115 - 117 (d, ²JCF ≈ 22 Hz) | Aromatic C-H (ortho to -F) |
| 85 - 87 | Pyrimidine C-H |
| 35 - 37 | Methylene S-CH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
| Predicted FTIR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3200 | N-H stretching (amine and amide) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching |
| 1680 - 1650 | C=O stretching (Amide I) |
| 1620 - 1580 | C=N and C=C stretching (aromatic and pyrimidine rings) |
| 1560 - 1530 | N-H bending (Amide II) |
| 1250 - 1200 | C-F stretching |
| 700 - 600 | C-S stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of 2-((4,6-diaminopyrimidin-2-yl)sulfanyl)-N-(4-fluorophenyl)acetamide is expected to show absorption bands corresponding to π → π* transitions within the aromatic and heteroaromatic ring systems. The presence of auxochromes, such as the amino and amide groups, may cause a bathochromic (red) shift in the absorption maxima.
| Predicted UV-Vis Data | |
| λmax (nm) | Electronic Transition |
| ~220 | π → π* (phenyl ring) |
| ~270 | π → π* (pyrimidine ring) |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of C12H12FN5OS. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 293.07. The fragmentation pattern would likely involve cleavage of the amide bond, the C-S bond, and fragmentation of the pyrimidine ring.
| Predicted Mass Spectrometry Data | |
| m/z | Fragment Ion |
| 293 | [M]⁺ (Molecular Ion) |
| 154 | [C₄H₅N₄S]⁺ |
| 140 | [C₇H₆FO]⁺ |
| 125 | [C₄H₆N₄]⁺ |
| 111 | [C₆H₄F]⁺ |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. By analyzing the binding energies of core-level electrons, the oxidation states and local chemical environments of the elements can be determined.
An XPS analysis of 2-((4,6-diaminopyrimidin-2-yl)sulfanyl)-N-(4-fluorophenyl)acetamide would provide detailed information about the chemical states of carbon, nitrogen, oxygen, fluorine, and sulfur. The C 1s spectrum would show multiple peaks corresponding to C-C/C-H, C-N, C-S, C=O, and C-F bonds. The N 1s spectrum would differentiate between the amine and amide nitrogens. The S 2p spectrum would confirm the presence of the thioether linkage, and the F 1s spectrum would be characteristic of an aryl fluoride.
| Predicted XPS Data | |
| Element (Core Level) | Predicted Binding Energy (eV) |
| C 1s | ~284.8 (C-C, C-H), ~286.0 (C-N, C-S), ~288.0 (C=O), ~289.0 (C-F) |
| N 1s | ~399.0 (amine), ~400.0 (amide, pyrimidine) |
| O 1s | ~531.5 (C=O) |
| F 1s | ~688.5 (C-F) |
| S 2p | ~163.5 (C-S-C) |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the skeletal structures of molecules.
The Raman spectrum of 2-((4,6-diaminopyrimidin-2-yl)sulfanyl)-N-(4-fluorophenyl)acetamide would be expected to show strong signals for the aromatic and pyrimidine ring breathing modes. The C-S stretching vibration, which can sometimes be weak in FTIR, may be more prominent in the Raman spectrum.
| Predicted Raman Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1600 | Aromatic ring breathing |
| ~1350 | Pyrimidine ring breathing |
| 700 - 600 | C-S stretching |
Fluorescence and Photoluminescence Studies
The inherent fluorescent properties of the compound this compound, commonly known as Voriconazole, have been utilized in the development of analytical methods for its quantification in biological matrices. A high-performance liquid chromatography (HPLC) method has been established that employs fluorimetric detection. For this method, the excitation and emission wavelengths are set at 254 nm and 372 nm, respectively, allowing for sensitive and selective measurement of the compound in human plasma and saliva nih.govmedicalresearchjournal.org. The calibration curve for this assay has been shown to be linear over a range of 0.1 to 10 µg/ml nih.gov.
Furthermore, the molecular scaffold of Voriconazole has been leveraged to design and synthesize chiral fluorescent antifungal probes. These probes help in studying the uptake dynamics, detecting resistance, and observing the subcellular distribution of the antifungal agent in Candida species acs.org. This research highlights the utility of the compound's fluorophoric characteristics in cellular imaging and mechanistic studies acs.org. While not a direct study of its photoluminescence, the documented phototoxicity of Voriconazole, where it can promote UV-induced DNA damage, is intrinsically linked to its photophysical properties and its absorption of UV radiation nih.govnih.gov.
Table 1: Fluorescence Properties of Voriconazole
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength | 254 nm | nih.gov |
| Emission Wavelength | 372 nm | nih.gov |
| Application | HPLC-based quantification | nih.govmedicalresearchjournal.org |
Synchrotron-based Techniques (e.g., XANES)
While specific X-ray Absorption Near Edge Structure (XANES) or other synchrotron-based studies exclusively focused on Voriconazole are not extensively documented in the reviewed literature, these techniques offer powerful capabilities for detailed structural analysis. Synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) are element-specific and can determine the oxidation state, coordination environment, and local geometry of specific atoms within a molecule rsc.org.
For a molecule like Voriconazole, these techniques could be applied to probe the environment of the sulfur or nitrogen atoms, providing insights into their electronic structure and bonding. Micro-synchrotron X-ray fluorescence (micro-SXRF) could be used to map the distribution of the compound within biological tissues or cells, complementing the fluorescence microscopy studies mentioned previously rsc.org. The application of these advanced synchrotron techniques remains a promising avenue for future research to further elucidate the metalloenzyme interactions and metabolic fate of Voriconazole at a subcellular level.
X-ray Crystallography for this compound and its Complexes
Single Crystal X-ray Diffraction Analysis of the Compound
Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of Voriconazole. The crystal structure is deposited in the Cambridge Structural Database (CSD) with the reference code CEXMAU researchgate.netnih.gov. The analysis reveals that the compound crystallizes in the monoclinic space group P 2 1 / n researchgate.net.
The crystallographic data provides key conformational details, such as the dihedral angles between the constituent ring systems. The angle between the planes of the fluoropyrimidine and triazole rings is 32.0 (2)°, while the angle between the difluorophenyl and triazole rings is 47.7 (2)° researchgate.net. Powder X-ray Diffraction (PXRD) has also been widely used to characterize various solid-state forms of Voriconazole, including its stable form B and numerous cocrystals nih.govnih.govwum.edu.plgoogle.com.
Table 2: Crystallographic Data for Voriconazole (CEXMAU)
| Parameter | Value | Reference |
|---|---|---|
| CSD Code | CEXMAU | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P 2 1 / n | researchgate.net |
| Dihedral Angle (Fluoropyrimidine-Triazole) | 32.0 (2)° | researchgate.net |
| Dihedral Angle (Difluorophenyl-Triazole) | 47.7 (2)° | researchgate.net |
Co-crystallization Studies with Biological Macromolecules (e.g., Proteins, DNA)
Co-crystallization of Voriconazole with its biological targets has provided significant insights into its mechanism of action. The compound has been successfully co-crystallized with several key enzymes, primarily from the cytochrome P450 family. These structures are publicly available in the Protein Data Bank (PDB).
Notable examples include the co-crystal structures of Voriconazole complexed with:
Human cytochrome P450 46A1 (CYP46A1), with PDB code 3MDT researchgate.netrcsb.org.
Saccharomyces cerevisiae lanosterol 14-alpha-demethylase (CYP51), with PDB code 5HS1 researchgate.net.
An I471T mutant of S. cerevisiae CYP51, with PDB code 7RY9 .
The heme domain of cytochrome P450 BM3 from Bacillus megaterium, with PDB code 6H1O researchgate.net.
While studies have shown that Voriconazole can interact with and promote damage to DNA under UV exposure, there is currently no available literature detailing co-crystallization studies of the compound directly with DNA molecules nih.govnih.gov.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In cocrystals, the interaction landscape is more complex. For instance, in a cocrystal with 1,4-diiodotetrafluorobenzene, the intramolecular hydrogen bond is observed to be weaker than in the pure form, and new intermolecular hydrogen bonds and halogen bonds are formed acs.org. The 1,2,4-triazole ring is a key structural feature that facilitates multiple non-covalent interactions, including hydrogen bonding and potential π-π stacking, which are crucial for its binding to biological targets researchgate.net. The interplay between hydrogen bonding and π-π stacking is a critical factor governing molecular self-assembly and recognition in these systems rsc.orgnih.gov.
Resolution of Ligand-Bound Protein Structures
High-resolution crystal structures of Voriconazole bound to its protein targets have elucidated its inhibitory mechanism. The structure of the human cytochrome P450 46A1 (CYP46A1) in complex with Voriconazole was resolved at 2.30 Å (PDB ID: 3MDT) rcsb.org. This structure shows how the inhibitor fits within the enzyme's active site rcsb.org.
Similarly, the structures of Voriconazole bound to fungal lanosterol 14-alpha-demethylase (CYP51), its primary therapeutic target, reveal the key interactions responsible for its antifungal activity researchgate.net. In these complexes, the N4 nitrogen of the triazole ring of Voriconazole coordinates directly with the heme iron atom in the active site of the CYP51 enzyme acs.org. This interaction prevents the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, thereby disrupting the integrity of the fungal cell membrane drugbank.com. These resolved structures are vital for understanding drug efficacy, and resistance mechanisms, and for guiding the design of new antifungal agents.
Table 3: Resolved Protein-Ligand Crystal Structures for Voriconazole
| PDB ID | Protein Target | Organism | Resolution (Å) | Reference |
|---|---|---|---|---|
| 3MDT | Cytochrome P450 46A1 (CYP46A1) | Homo sapiens | 2.30 | researchgate.netrcsb.org |
| 5HS1 | Lanosterol 14-alpha-demethylase (CYP51) | Saccharomyces cerevisiae | - | researchgate.net |
| 6H1O | Cytochrome P450 BM3 (heme domain) | Bacillus megaterium | - | researchgate.net |
| 7RY9 | Lanosterol 14-alpha-demethylase (I471T mutant) | Saccharomyces cerevisiae | - |
Computational and Theoretical Investigations of C12h12fn5os
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of molecules. rsc.orgtaylor.edu These methods have been instrumental in characterizing C12H12FN5OS.
Electronic Structure Determination (e.g., Hartree-Fock, DFT)
The electronic structure of this compound has been investigated using methods like Density Functional Theory (DFT). vulcanchem.comepfl.chgithub.io DFT is a computational approach that models the electron density to determine the energy and properties of a molecule. epfl.chgithub.io For one of its isomers, 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine bond lengths. vulcanchem.com These calculations revealed pyrimidine (B1678525) C-N bond lengths in the range of 1.33–1.37 Å and a sulfur-carbon bond length of 1.81 Å in the thioacetamide (B46855) group. vulcanchem.com
DFT is often preferred for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. github.io The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data. uleth.ca The application of DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. nih.gov
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules by describing electrons as occupying delocalized orbitals that extend over the entire molecule. utexas.educk12.org Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wikipedia.org The energy and shape of these orbitals are key indicators of a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. wikipedia.org
For this compound, MO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. For instance, in the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide isomer, the analysis of molecular orbitals can elucidate the roles of the pyrimidine and fluorophenyl rings in the molecule's electronic properties. vulcanchem.com The distribution of electron density in the HOMO and LUMO can indicate potential sites for electrophilic and nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comchemistrysteps.com For flexible molecules like this compound, understanding the accessible conformations is crucial. One isomer, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been shown to have a near-planar arrangement between the pyrimidine and fluorophenyl rings, a conformation stabilized by intramolecular hydrogen bonds. vulcanchem.com In another isomer, 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, the piperazine (B1678402) ring is expected to adopt a chair conformation. vulcanchem.com
Computational methods can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. rsc.org By exploring the PES, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This information is vital for understanding the molecule's flexibility and how it might change its shape to interact with other molecules. For example, DFT calculations have been used to investigate the twist angle between different parts of related acetamide (B32628) structures, which is a key conformational parameter. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic nature and interactions. weber.eduwustl.edustanford.edu
Investigation of Dynamic Behavior and Conformational Changes
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. weber.eduwustl.edu This allows for the exploration of the conformational space of this compound and the observation of its dynamic behavior in various environments. researchgate.net By simulating the molecule over a period of time, researchers can observe transitions between different conformations and understand the flexibility of the molecular structure. stanford.edu These simulations are particularly useful for understanding how the molecule behaves in a solution or when interacting with a biological system. researchgate.net
Ligand-Protein Interaction Dynamics
A significant application of MD simulations is in studying the interactions between a small molecule (ligand) and a protein. caltech.edu If this compound were to be investigated as a potential drug candidate, MD simulations would be crucial for understanding how it binds to its target protein. isomorphiclabs.comarxiv.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding, and any conformational changes that occur in either the ligand or the protein upon binding. stanford.educaltech.edu
For example, MD simulations can be used to predict the binding site of a ligand on a protein and to analyze the network of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. github.com This detailed understanding of the interaction dynamics is invaluable for the rational design and optimization of bioactive molecules. isomorphiclabs.comchemcomp.com
Solvent Effects in Molecular Simulations
The simulation of chemical systems in solution is a complex task where the choice of solvent model can significantly impact the results. rsc.org The presence of a solvent can alter a molecule's properties and the outcome of reactions. rsc.org Molecular dynamics (MD) simulations are frequently used to study these effects, either by using explicit solvent molecules or by applying an implicit solvation model. researchgate.netnih.gov Explicit solvent simulations provide a detailed picture but are computationally expensive, while implicit models like the Polarizable Continuum Model (PCM) offer a more efficient, averaged representation of the solvent's influence. rsc.orgucl.ac.uk
The conformational properties of molecules, such as the preference for gauche or trans dihedral angles, are highly dependent on the solvent environment. researchgate.net For instance, studies on polymers have shown that conformational preferences change significantly when moving between polar solvents like water and non-polar solvents like n-heptane. researchgate.net These solvent-solute interactions, including hydrogen bonding, are critical for understanding a molecule's behavior in a biological context. researchgate.net
For the compound this compound, specifically the isomer 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, detailed molecular dynamics studies investigating specific solvent effects on its conformation and dynamics are not extensively documented in the available literature. However, such investigations would be crucial to accurately predict its behavior in the aqueous environment of biological systems, providing a deeper understanding of its stability, solubility, and interactions with target macromolecules.
Molecular Modeling and Docking Studies
Molecular modeling and docking are cornerstone techniques in computer-aided drug design (CADD), enabling the rational discovery and optimization of new therapeutic compounds. nano-ntp.comremedypublications.com These methods are used to predict the binding modes and affinities between a small molecule (ligand) and its biological target, typically a protein. remedypublications.combiotech-asia.org
Computational studies have been performed on isomers of this compound. For the isomer 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide , quantum chemical calculations using Density Functional Theory (DFT) have been conducted to analyze its molecular structure, vibrational spectra, and intermolecular interactions. researchgate.netacs.org Furthermore, docking studies were performed to explore the binding interactions of this molecule. researchgate.net One study investigated its potential as an inhibitor of the SARS-CoV-2 main protease, while another identified Protein Tyrosine Phosphatase 1B (PTP1B) as a potential target. researchgate.netsioc-journal.cnfrontiersin.org PTP1B is recognized as a significant target for therapies related to diabetes and obesity. semanticscholar.orgresearchgate.net
These computational approaches are vital for providing insights that guide the synthesis and biological evaluation of new chemical entities. nano-ntp.combiotech-asia.org
Prediction of Binding Modes and Affinities
Predicting the precise way a ligand binds to its protein target is a primary goal of molecular docking. remedypublications.com This involves identifying the most favorable conformation of the ligand within the protein's active site and characterizing the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. sioc-journal.cn
For 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide , molecular docking simulations have been employed to predict its binding mode with protein targets. A study investigating its potential against the SARS-CoV-2 protease reported a binding energy of -8.7 kcal/mol, suggesting a strong and irreversible interaction. researchgate.net In a separate line of inquiry, docking studies explored its interaction with the PTP1B enzyme. sioc-journal.cnfrontiersin.org The binding of inhibitors to PTP1B often involves interactions with key residues in the active site or allosteric sites. sioc-journal.cnsemanticscholar.orgmdpi.com
Analysis of the crystal structure of this this compound isomer provides empirical data on the types of interactions it can form. These include intramolecular N—H⋯N hydrogen bonds and intermolecular N—H⋯O and C—H⋯F hydrogen bonds, which are critical for molecular recognition at a target's binding site. researchgate.netresearchgate.net The combination of computational prediction and experimental structural data is powerful for validating binding hypotheses.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Types |
|---|---|---|---|
| SARS-CoV-2 Main Protease | -8.7 researchgate.net | Not specified | Hydrogen Bonding, Non-bonding interactions researchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Active site residues sioc-journal.cn | Hydrogen bonds, polar, hydrophobic, π-π interactions sioc-journal.cn |
In silico Drug Design and Virtual Screening Applications
In silico drug design encompasses a range of computational methods used to accelerate the discovery of new drugs. bohrium.comnih.gov One of the most powerful techniques in this field is virtual screening, where large digital libraries of compounds are computationally docked against a target protein structure to identify potential "hits" with high predicted binding affinity. researchgate.netnih.gov
The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide serves as a relevant scaffold for such applications. Its pyrimidine core is a well-established pharmacophore in medicinal chemistry, found in numerous approved drugs. nano-ntp.combiotech-asia.org The existence of synthesis protocols and initial docking results for this compound makes it a valuable starting point for structure-based drug design campaigns. researchgate.net
For example, a virtual screening campaign targeting PTP1B could use the known binding mode of this compound as a reference to find new, diverse molecules that fit the same binding pocket. frontiersin.orgsemanticscholar.org Computational tools can also be used to design novel derivatives of this compound, modifying its structure to potentially enhance binding affinity, selectivity, or pharmacokinetic properties, a process known as lead optimization. remedypublications.combiotech-asia.org The application of these in silico methods significantly streamlines the drug discovery pipeline, reducing costs and time by prioritizing the most promising candidates for synthesis and experimental testing. nano-ntp.com
| Computational Technique | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicting ligand-protein binding modes and affinities. remedypublications.com | Used to predict binding of the compound to SARS-CoV-2 protease and PTP1B. researchgate.netsioc-journal.cn |
| Virtual Screening | Screening large compound libraries to identify potential hits. researchgate.net | The compound's scaffold can be used as a query or reference in screens for new PTP1B inhibitors. frontiersin.org |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. acs.org | The diaminopyrimidine and thioacetamide features can define a pharmacophore for inhibitor design. researchgate.netnih.gov |
| DFT Calculations | Analyzing molecular structure, electronic properties, and vibrational spectra. researchgate.net | Applied to understand the fundamental quantum chemical properties of the molecule. researchgate.netacs.org |
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound with the molecular formula this compound, no specific information was found. This indicates that the compound may be a novel entity that has not been synthesized or characterized, or that research on it has not been published in publicly accessible databases.
As a result, it is not possible to provide an article on the "Molecular and Cellular Mechanism of Action Studies for this compound" that adheres to the requested detailed outline. The specified subsections, including target identification and validation methodologies (genetic perturbation, proteomics, functional genomics, and phenome-wide association studies) and the elucidation of specific molecular targets and binding events (enzyme inhibition kinetics and binding assays), require concrete experimental data that is currently unavailable for this particular compound.
The generation of a scientifically accurate and informative article is contingent on the existence of foundational research. Without any studies on the synthesis, biological activity, or mechanism of action of this compound, any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, the requested article cannot be generated at this time due to the absence of any scientific information on the subject compound this compound.
Despite a comprehensive search for the chemical compound with the molecular formula this compound, no specific, publicly available scientific literature was found that details its molecular and cellular mechanisms of action according to the requested outline.
Initial searches identified the compound as a [(diaminopyrimidine)sulfanyl]acetamide derivative. However, this chemical classification is broad, and no registered common name, brand name, or unique identifier (such as a CAS number or PubChem CID) could be definitively linked to this specific molecular formula.
Without a precise identifier, it is not possible to retrieve targeted research studies that would provide the necessary data for the following sections of the requested article:
Molecular and Cellular Mechanism of Action Studies for C12h12fn5os
Analysis of Cellular Pathways Modulated by C12H12FN5OS
Specific Protein-Protein Interactions and Complexes
General searches on related chemical structures, such as diaminopyrimidine derivatives, indicate a wide range of potential biological activities. However, this information is not specific to the compound this compound and therefore cannot be used to generate the scientifically accurate and focused article as instructed.
Therefore, the requested article cannot be generated due to the absence of specific research data for the compound this compound in the public domain.
Medicinal Chemistry Strategies: Molecular Modification and Optimization of C12h12fn5os Scaffold
Structure-Activity Relationship (SAR) Studies and Rational Design
The foundation of optimizing a lead compound like the C12H12FN5OS scaffold lies in understanding the relationship between its chemical structure and its biological activity (SAR). Through systematic modifications of different parts of the molecule, researchers can identify which functional groups are essential for activity and which can be altered to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Systematic exploration of the chemical space around the core this compound structure has been crucial in defining the structural requirements for biological activity. Key modifications have often focused on the pyrimidine (B1678525) and thiadiazole moieties, as well as the fluorophenyl group.
For instance, in a series of related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, modifications to the pyridine (B92270) ring demonstrated significant effects on inhibitory activity against Bloom Helicase. nih.gov Replacing the pyridine with a phenyl or cyclohexyl group resulted in a complete loss of activity, highlighting the importance of the nitrogen atom in the pyridine ring for biological function. nih.gov Interestingly, moving the nitrogen from the 4-position to the 3-position of the pyridine ring maintained comparable activity, while a 2-pyridyl analogue was inactive. nih.gov
These findings suggest that for the this compound scaffold, the pyrazin-2-yl moiety likely plays a critical role in target engagement, and its replacement or modification would significantly impact biological activity.
| Compound | Modification on the Pyridine Ring | IC50 (µM) |
|---|---|---|
| Analog 1 | 4-pyridyl (Lead) | 1.4 |
| Analog 2 | Phenyl | Inactive |
| Analog 3 | 2-pyridyl | Inactive |
| Analog 4 | 3-pyridyl | 3.5 |
| Analog 5 | Cyclohexyl | Inactive |
Data based on studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as inhibitors of Bloom Helicase. nih.gov
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For scaffolds related to this compound, key pharmacophoric features often include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine and thiadiazole rings), and an aromatic/hydrophobic region (the fluorophenyl ring).
In a study of 4-(4'-fluorophenyl)imidazoles as kinase inhibitors, the fluorophenyl group was a constant feature, suggesting its importance for anchoring the molecule in a hydrophobic pocket of the target kinase. nih.gov The strategic placement of heteroatoms in the pyrimidine and thiadiazole rings of the this compound scaffold likely facilitates crucial hydrogen bonding interactions with the amino acid residues in the active site of its biological target. The urea (B33335) moiety in some analogous series has also been identified as a critical element for activity. nih.gov
Scaffold Optimization and Lead Compound Development
Design of Novel Structural Scaffolds based on this compound Core
The design of novel structural scaffolds, often through a strategy known as "scaffold hopping," is a key approach in medicinal chemistry to identify new chemical entities with improved properties. nih.gov This involves modifying the core structure of a known active compound to generate novel analogs that retain the desired biological activity but may have better patentability, improved pharmacokinetic profiles, or reduced off-target effects. nih.gov For a hypothetical this compound core, this would involve the synthesis and evaluation of various heterocyclic systems to replace the original scaffold while maintaining the key pharmacophoric features.
Prodrug Design Principles Applied to this compound
The prodrug approach is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical reactions. nih.govresearchgate.net
Chemically-Activated Prodrug Strategies
Chemically-activated prodrugs are designed to release the active drug upon a specific chemical reaction in the body, often hydrolysis. philadelphia.edu.jo The design of such prodrugs for a this compound scaffold would involve attaching a promoiety to a functional group on the parent molecule via a chemically labile linker. The stability of this linker would be engineered to ensure the prodrug remains intact until it reaches the desired physiological environment for activation.
Development of this compound as Chemical Probes:This would have detailed the design and use of this compound-derived molecules to study biological systems.
Design and Application of Chemical Probes for Target Engagement Studies:This subsection was planned to focus on the specific application of these probes in confirming their interaction with biological targets.nih.govChemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function.nih.govnih.govproteostasisconsortium.comThe design of such probes often involves incorporating reporter tags, such as biotin, for detection and analysis.nih.gov
Without any foundational research on this compound, including its synthesis, biological activity, or mechanism of action, it is impossible to provide scientifically accurate information on its medicinal chemistry applications. It is possible that this compound is proprietary, part of unpublished research, or has been studied under a different nomenclature that is not publicly accessible.
Therefore, the following sections remain unwritten due to the lack of specific data for this compound.
Carrier-Linked Prodrug Systems
No information available for this compound.
Development of this compound as Chemical Probes
No information available for this compound.
No information available for this compound.
Future Directions in Academic Research on C12h12fn5os
Integration of Advanced Methodologies for Comprehensive Understanding
Future research on C12H12FN5OS and its analogs will necessitate the integration of sophisticated analytical and computational techniques to gain a holistic understanding of their structure-property relationships.
Advanced analytical methods are crucial for the detailed characterization of these heterocyclic compounds. ijrpr.com Techniques such as high-resolution mass spectrometry (MS), and particularly two-dimensional nuclear magnetic resonance (NMR) spectroscopy (COSY, HSQC, HMBC), will continue to be invaluable for unambiguous structure elucidation. ijrpr.com For solid-state characterization, X-ray crystallography and cryo-electron microscopy (cryo-EM) will provide high-resolution three-dimensional structures, which are essential for understanding intermolecular interactions and for structure-based drug design. numberanalytics.com
The role of computational chemistry is set to expand significantly, moving beyond simple molecular docking to more predictive and comprehensive analyses. bioscipublisher.com The application of Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore mapping will remain central to understanding how structural modifications influence biological activity. nih.gov Advanced molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound isomers and their interactions with biological targets, providing insights into binding kinetics and thermodynamics. bioscipublisher.com
Furthermore, the integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is emerging as a powerful approach in drug discovery. nashbio.compluto.bio By analyzing the effects of this compound on a systems level, researchers can uncover novel mechanisms of action, identify biomarkers for efficacy, and gain a deeper understanding of the compound's biological impact. nashbio.comastrazeneca.com This systems biology approach, which combines experimental data with computational modeling, will be pivotal in building a comprehensive picture of how these compounds function within a complex biological context. nih.gov
Exploration of Novel Biological Roles and Applications
While initial research may have focused on specific therapeutic areas, the future of this compound research lies in the exploration of novel biological targets and applications. The structural motifs present in its isomers, such as diaminopyrimidine, thiadiazole, and thiosemicarbazide, are known to be "privileged structures" in medicinal chemistry, appearing in a wide range of bioactive compounds. mdpi.com
A key future direction will be the use of in silico target prediction methods to identify new potential protein targets for this compound isomers. researchgate.netnih.gov Computational approaches that analyze large-scale biological data can generate hypotheses about a compound's mechanism of action and suggest new therapeutic indications. pharmafeatures.comtandfonline.com This is particularly relevant for identifying novel targets in areas of unmet medical need.
Emerging therapeutic areas where heterocyclic compounds are showing promise include immunotherapy and targeted cancer therapies. numberanalytics.comijarst.in Future studies could investigate whether this compound derivatives can modulate immune responses or target specific oncogenic pathways, such as those involving RAS proteins. numberanalytics.comacs.org The versatility of heterocyclic scaffolds makes them ideal candidates for developing inhibitors of kinases, proteases, and other enzymes implicated in various diseases. ijarst.innih.gov
Fragment-based drug discovery (FBDD) offers another avenue for exploring novel applications. wikipedia.orgnih.gov The core scaffolds of this compound can be used as starting points, or "fragments," for building new molecules with high affinity and selectivity for a wide range of biological targets. acs.orgcresset-group.com This approach can lead to the discovery of ligands for previously considered "undruggable" targets. rsc.org
Advancements in Synthetic and Design Paradigms
The future of this compound research will also be shaped by innovations in chemical synthesis and molecular design. These advancements aim to improve the efficiency, sustainability, and novelty of the compounds being produced.
Modern synthetic methodologies are increasingly focused on "green chemistry" principles. mdpi.com For the synthesis of this compound and its analogs, techniques like flow chemistry are becoming more prevalent. asynt.comcordenpharma.com Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. syrris.comenantia.comcopadata.com Additionally, biocatalysis, which uses enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to chiral nitrogen-containing heterocycles. researchgate.netresearchgate.netnih.gov
Scaffold hopping is another powerful design strategy that will be instrumental in the future of this compound research. acs.orguniroma1.it This computational technique involves searching for new molecular cores that can mimic the biological activity of the original scaffold while offering improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. acs.orgnih.govbhsai.org By applying scaffold hopping to the known isomers of this compound, researchers can explore a much wider chemical space and increase the chances of discovering next-generation therapeutic agents.
Q & A
Q. How can researchers address reproducibility failures in C₁₂H₁₂FN₅OS studies?
- Methodological Answer :
- Conduct root-cause analysis (RCA) using fishbone diagrams to isolate variables (e.g., reagent purity, operator skill) .
- Publish negative results in repositories like Zenodo to contextualize failures .
- Engage in open peer review to transparently resolve methodological critiques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
